N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has revealed that compounds similar to N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit promising antitumor activities. A study by Ding et al. (2016) found that 1,2,4-triazole Schiff bases containing a similar piperazine group showed significant inhibitory activity against tumor cells.
Neurokinin-1 Receptor Antagonism
A compound related to this compound was evaluated for its role in neurokinin-1 receptor antagonism. The study by Harrison et al. (2001) focused on a compound with a high affinity for the h-NK(1) receptor, indicating potential clinical efficacy in emesis and depression.
Structural Characterization
The structural characterization of similar compounds has been a subject of scientific research. For instance, Ozbey et al. (2001) analyzed the X-ray structure of a compound with a benzimidazole and piperazine ring, providing insights into the molecular conformation and bonding.
Antibacterial Activity
Research by Arutyunyan et al. (2013) demonstrated that oxalates and acetamides of a compound structurally related to this compound possess high antibacterial activity.
Drug Metabolism
In the field of drug metabolism, Borel et al. (2011) explored the metabolism of a compound with a similar structure, providing insights into its metabolic pathways and the formation of unusual metabolites.
Synthesis Methods
The synthesis of related compounds has been a key area of research. For example, Xue-jun (2008) developed methods for synthesizing piperazine derivatives, contributing to the broader understanding of synthetic techniques for such compounds.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c1-26-10-12-27(13-11-26)19(15-2-4-16(22)5-3-15)14-24-20(28)21(29)25-18-8-6-17(23)7-9-18/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMJDFIELHLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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